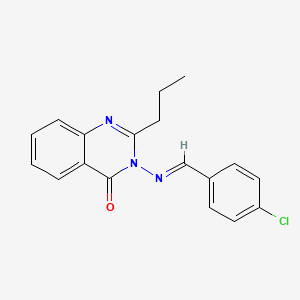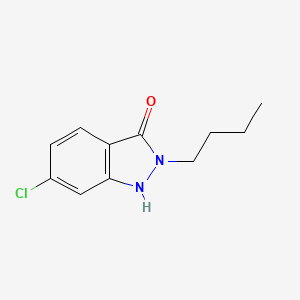
2-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-6-chloro-1H-indazol-3(2H)-one is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-chloro-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One possible route is the reaction of 2-butyl-4-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction conditions may include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This may include the use of continuous flow reactors, efficient purification techniques, and ensuring the reaction conditions are scalable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-6-chloro-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or thiols.
Applications De Recherche Scientifique
2-Butyl-6-chloro-1H-indazol-3(2H)-one may have several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-Butyl-6-chloro-1H-indazol-3(2H)-one would depend on its specific biological or chemical activity. In medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyl-1H-indazol-3(2H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloro-1H-indazol-3(2H)-one: Lacks the butyl group, potentially altering its chemical properties and applications.
2-Butyl-6-fluoro-1H-indazol-3(2H)-one: Substitution of chlorine with fluorine may result in different reactivity and biological effects.
Uniqueness
The presence of both the butyl group and the chlorine atom in 2-Butyl-6-chloro-1H-indazol-3(2H)-one makes it unique compared to its analogs. These substituents can influence the compound’s chemical reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
89438-58-4 |
|---|---|
Formule moléculaire |
C11H13ClN2O |
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
2-butyl-6-chloro-1H-indazol-3-one |
InChI |
InChI=1S/C11H13ClN2O/c1-2-3-6-14-11(15)9-5-4-8(12)7-10(9)13-14/h4-5,7,13H,2-3,6H2,1H3 |
Clé InChI |
WSFQALWBBIIXBU-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)C2=C(N1)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12925201.png)
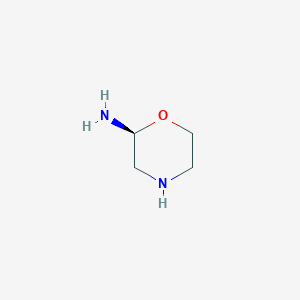


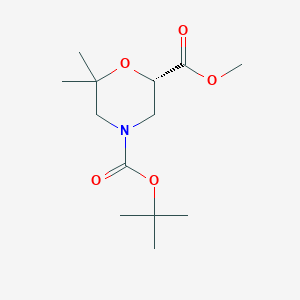
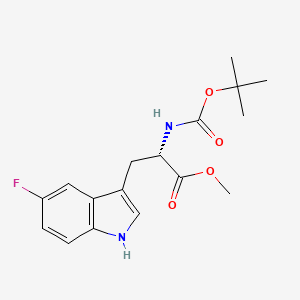

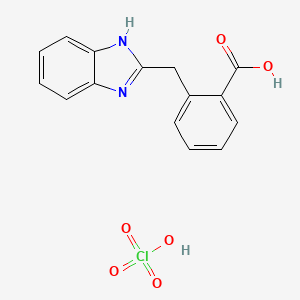
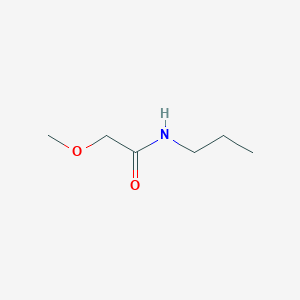
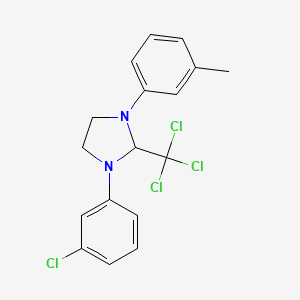
![(4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925274.png)
